Synthesis Yield Superiority Over Longer‑Chain Nitroalkyl Analogs
In the seminal comparative study of nitroparaffin–cyclohexanone condensations, 1‑nitromethyl‑1‑cyclohexanol was obtained in 33.7 % isolated yield (26 % without heating), whereas the corresponding 1‑(α‑nitroethyl)‑4‑methyl‑1‑cyclohexanol and 1‑(α‑nitropropyl)‑4‑methyl‑1‑cyclohexanol were produced in only 13.7 % and 10.6 % yield, respectively, under analogous conditions [1]. A subsequent solvent‑free process optimization raised the yield of 1‑nitromethyl‑1‑cyclohexanol to 59.45 %, confirming that the nitromethyl derivative possesses intrinsically more favorable condensation kinetics [2].
| Evidence Dimension | Isolated synthesis yield under base-catalyzed nitroaldol conditions |
|---|---|
| Target Compound Data | 33.7 % (Nightingale 1950); 59.45 % (Lu & Qi 2013, optimized solvent‑free) |
| Comparator Or Baseline | 1-(α-Nitroethyl)-4-methyl-1-cyclohexanol: 13.7 % (Nightingale 1950); 1-(α-Nitropropyl)-4-methyl-1-cyclohexanol: 10.6 % (Nightingale 1950) |
| Quantified Difference | ≈20 percentage points higher than nitroethyl analog; ≈23 percentage points higher than nitropropyl analog (1950 conditions); up to ≈49 percentage points higher with 2013 optimized protocol |
| Conditions | Nightingale: sodium ethoxide catalyst, cyclohexanone + nitromethane, 50 °C, 1.5 h then RT 36 h. Lu & Qi: solvent‑free, NaOH solid catalyst, 15 °C, 10 h, nitromethane/cyclohexanone 1.2:1. |
Why This Matters
Higher synthesis yield directly reduces raw‑material cost per mole of product and improves overall atom economy, making 1‑nitromethyl‑1‑cyclohexanol the economically rational choice for large‑scale procurement.
- [1] Nightingale, D. V.; Erickson, F. B.; Knight, N. C. The Reaction of Nitroparaffins and Alicyclic Ketones. I. The Preparation of Nitroalkylcyclohexanols. J. Am. Chem. Soc. 1950, 72, 782–785. View Source
- [2] Lu, G.; Qi, H. Synthesis of Nitromethylcyclohexanol. Liaoning Chemical Industry 2013, 1, 7–9. View Source
